molecular formula C8H12N2 B8402466 (3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

Cat. No.: B8402466
M. Wt: 136.19 g/mol
InChI Key: IQKPJPAKCQZFQU-UHFFFAOYSA-N
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Description

(3,4-Dimethylpyridin-2-yl)methylamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions and a methylamine group at the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpyridin-2-yl)methylamine typically involves the alkylation of 3,4-dimethylpyridine with methylamine. One common method is the reaction of 3,4-dimethylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow synthesis. This method involves passing the starting materials through a reactor packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpyridin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3,4-Dimethylpyridin-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethylpyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylpyridin-2-yl)methylamine
  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine

Uniqueness

(3,4-Dimethylpyridin-2-yl)methylamine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(3,4-dimethylpyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5,9H2,1-2H3

InChI Key

IQKPJPAKCQZFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an autoclave, 3.40 g of 6-cyano-3,4-dimethylpyridine (25.7 mmol), 0.15 g of Pd/C (water-content=50%), 200 mL methanol and 3.0 mL concentrated hydrochloric acid are placed, stirred at room temperature for 3 hours while pressurizing with hydrogen to 3 atm. The reaction solution was filtered through Celite and the filtrate was concentrated to dryness. This was washed with methanol to give 2.41 g of 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) hydrochloride (93% yield). This 2-aminomethyl-3,4-dimethylpyridine hydrochloride was treated with an aqueous solution of potassium carbonate to give 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) quantitatively.
Name
2-aminomethyl-3,4-dimethylpyridine hydrochloride
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In an autoclave, 3.40 g of 6-cyano-3,4-dimethylpyridine (25.7 mmol), 0.15 g of Pd/C (water-content=50%), 200 mL methanol and 3.0 mL concentrated hydrochloric acid are placed, stirred at room temperature for 3 hours while pressurizing with hydrogen to 3 atm. The reaction solution was filtered through Celite and the filtrate was concentrated to dryness. This was washed with methanol to give 2.41 g of 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) hydrochloride (93% yield). This 2-aminomethyl-3,4-dimethylpyridine hydrochloride was treated with an aqueous solution of potassium carbonate to give 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) quantitatively.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
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reactant
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0 (± 1) mol
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reactant
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200 mL
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0.15 g
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catalyst
Reaction Step Five
Yield
93%

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